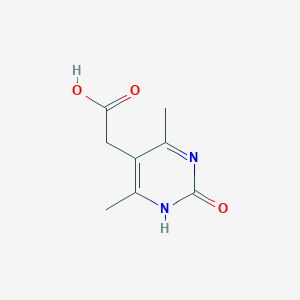

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)5(2)10-8(13)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHPNUFOKOBIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211694 | |

| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxo-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872107-91-0 | |

| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxo-5-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872107-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxo-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques and equipment would be utilized to produce this compound in larger quantities if needed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is used as a reagent in various organic reactions due to its functional groups that allow for diverse chemical modifications.

Medicine

The compound has been investigated for its therapeutic properties. Its structural similarity to known chemotherapeutic agents suggests potential in drug development. For example:

- Pyrimidine derivatives are recognized for their roles in cancer treatment (e.g., sunitinib and sorafenib) .

- Ongoing research explores its efficacy as a precursor in synthesizing pharmaceutical compounds targeting specific diseases .

Industry

In industrial applications, this compound is utilized as a non-ionic organic buffering agent in biological experiments and processes. Its ability to stabilize pH levels makes it valuable in various formulations where consistent pH is critical .

Case Studies

-

Buffering Capacity in Cell Cultures:

A study demonstrated that incorporating this compound into cell culture media effectively maintained physiological pH levels (6–8.5), essential for optimal cellular metabolism and enzyme function . -

Potential Antimicrobial Activity:

Initial investigations into the antimicrobial properties of similar pyrimidine derivatives indicate that compounds like 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid may inhibit bacterial growth through interactions with vital biochemical pathways .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The pyrimidine ring may also interact with nucleic acids and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 2

The functional group at position 2 significantly influences the compound’s polarity, solubility, and reactivity:

Impact :

- Alkyl groups (ethyl, sec-butyl) : Improve lipid solubility, favoring membrane permeability in biological systems.

- Amino group: Introduces basicity, enabling interactions with acidic biological targets.

- Phenyl group : Facilitates π-π stacking in materials science or receptor-binding applications.

Physicochemical Properties

Key molecular data for selected analogs:

Biological Activity

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid, also known as 4-Hydroxy-2,6-dimethylpyrimidin-5-yl acetic acid, is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. This compound features a pyrimidine ring with hydroxyl and methyl substitutions, which contributes to its unique biological activity and potential applications in biochemical research.

Biological Activity

Research indicates that 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid exhibits significant biological activity that can influence various cellular processes. Its primary roles include:

The mechanism of action for 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid involves its interactions with specific molecular targets:

- Hydrogen Bonding : The presence of hydroxyl and carboxylic groups allows the compound to engage in hydrogen bonding with proteins.

- Ionic Interactions : The acetic acid moiety can participate in ionic interactions that may affect protein conformation and function.

- Influence on Enzyme Activity : By modulating the activity of enzymes through structural interactions, this compound may impact metabolic pathways significantly.

Comparative Analysis with Similar Compounds

The following table compares 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-pyrimidine-5-acetic acid | C7H8N2O3 | Lacks methyl substitutions at positions 4 and 6 |

| 2-Amino-4,6-dimethylpyrimidine | C7H10N4 | Contains amino group instead of hydroxyl |

| 4-Methylthio-pyrimidine acetic acid | C8H10N2O3S | Features a thioether group instead of hydroxyl |

| 5-Methyl-pyrimidine acetic acid | C7H9N3O3 | Contains nitrogen substitutions affecting reactivity |

The unique combination of hydroxyl and methyl groups in 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid contributes to its distinctive buffering capacity and potential applications in biochemistry.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, relevant findings from broader research on pyrimidine derivatives provide insights into its potential applications:

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid?

- Methodological Answer : Synthesis typically involves condensation reactions of pyrimidine precursors with acetic acid derivatives. For example:

Start with 4,6-dimethyl-2-hydroxypyrimidine (CAS: 5536-40-3) .

Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions.

Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF, catalyst: Pd or Cu-based) to enhance yield.

Purification via column chromatography or recrystallization is critical to achieve >95% purity. Similar approaches are validated in substituted pyrimidine syntheses .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXS/SHELXD for phase determination .

- Refinement : Refine anisotropic displacement parameters using SHELXL .

- Validation : Analyze bond lengths, angles, and hydrogen-bonding networks (e.g., O–H···N interactions) using WinGX and ORTEP for visualization .

- Example: Pyrimidine derivatives like N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide show R-factors <0.05 when refined with SHELXL .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data for this compound be resolved?

- Methodological Answer :

- Step 1 : Validate NMR assignments via 2D techniques (HSQC, HMBC) to confirm proton-carbon correlations.

- Step 2 : Cross-check crystallographic data (e.g., torsion angles) with computed NMR chemical shifts (DFT/B3LYP/6-311++G(d,p)).

- Step 3 : Investigate dynamic effects (e.g., tautomerism) using variable-temperature NMR or neutron diffraction.

Discrepancies often arise from solvent effects or polymorphism, as seen in 5-substituted pyrimidines .

Q. What experimental designs are effective for evaluating this compound’s pharmacological activity?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) testing against S. aureus and E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Target Identification : Molecular docking (AutoDock Vina) to enzymes like thymidine phosphorylase, a target for pyrimidine-based inhibitors .

- Data Interpretation : Compare results with structurally similar compounds (e.g., 5-amino-4,6-dichloropyrimidines ).

Q. How can computational methods enhance understanding of this compound’s hydrogen-bonding network?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to map hydrogen-bond stability.

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (ESP) to predict interaction sites.

- Crystallographic Tools : Use Mercury (CCDC) to analyze packing motifs and compare with experimental data from similar pyrimidines .

Key Notes

- Safety : While safety data for the exact compound is limited, pyrimidine analogs often require handling with PPE (gloves, goggles) due to acute toxicity risks .

- Software Tools : SHELX (structure refinement), WinGX (data processing), and Mercury (packing analysis) are industry standards .

- Data Sources : Prioritize crystallographic databases (CCDC, ICSD) and pharmacological repositories (ChEMBL) over commercial sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.